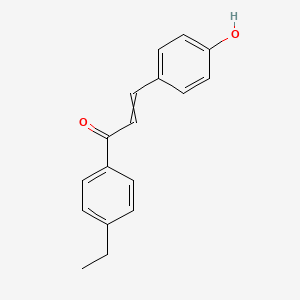methylene}bis(trimethylsilane) CAS No. 182363-69-5](/img/structure/B14268212.png)
{[Dimethyl(phenyl)silyl](iodo)methylene}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilane groups, along with an iodo-methylene linkage
Méthodes De Préparation
The synthesis of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) typically involves multiple steps. One common synthetic route starts with the preparation of dimethyl(phenyl)silyl chloride, which is then reacted with trimethylsilyl lithium to form the corresponding trimethylsilyl derivative. The final step involves the introduction of the iodo-methylene group through a halogen exchange reaction using iodomethane under controlled conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of simpler silane compounds.
Substitution: The iodo-methylene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex organosilicon compounds.
Applications De Recherche Scientifique
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its unique structure can be utilized to improve the delivery and efficacy of therapeutic agents.
Industry: It is used in the production of specialty polymers and coatings, providing enhanced properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) involves its ability to interact with various molecular targets through its reactive functional groups. The dimethyl(phenyl)silyl and trimethylsilane groups can form strong bonds with other molecules, facilitating the formation of stable complexes. The iodo-methylene group can undergo substitution reactions, allowing the compound to be modified and tailored for specific applications. The pathways involved include nucleophilic substitution, oxidative addition, and reductive elimination.
Comparaison Avec Des Composés Similaires
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A simpler compound used in similar applications but lacks the iodo-methylene group.
Dimethyl(phenyl)silyl chloride: Similar in structure but does not have the trimethylsilane groups.
Iodomethyltrimethylsilane: Contains the iodo-methylene group but lacks the dimethyl(phenyl)silyl group.
The uniqueness of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
182363-69-5 |
|---|---|
Formule moléculaire |
C15H29ISi3 |
Poids moléculaire |
420.55 g/mol |
Nom IUPAC |
[[dimethyl(phenyl)silyl]-iodo-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H29ISi3/c1-17(2,3)15(16,18(4,5)6)19(7,8)14-12-10-9-11-13-14/h9-13H,1-8H3 |
Clé InChI |
KKJYEUUUWJBBDN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
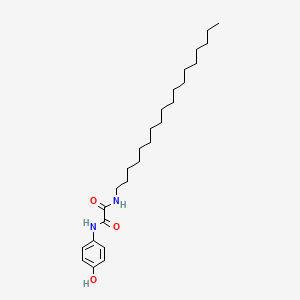
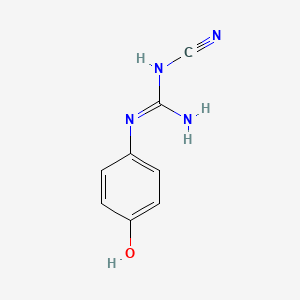
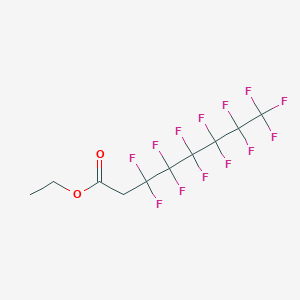
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
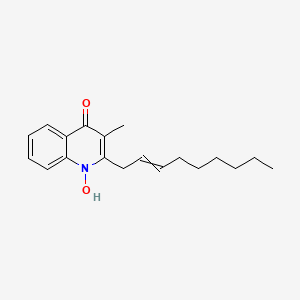
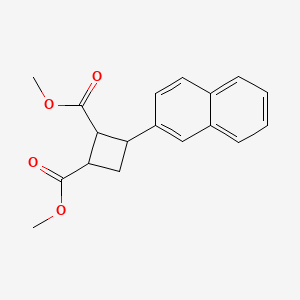
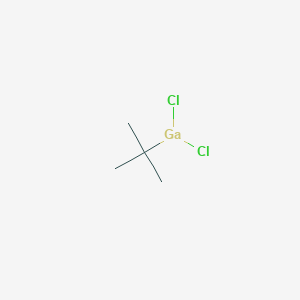
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

